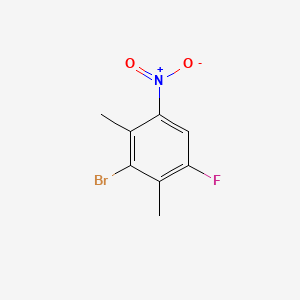
(3-Ethyl-5-fluorophenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Ethyl-5-fluorophenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with ethyl and fluorine groups. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, due to its ability to form stable carbon-boron bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The primary method for synthesizing (3-Ethyl-5-fluorophenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3 . This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods
Industrial production methods for boronic acids often involve large-scale Suzuki-Miyaura coupling reactions, which are known for their mild reaction conditions and high functional group tolerance . These methods utilize palladium catalysts and organoboron reagents to form carbon-carbon bonds efficiently.
Análisis De Reacciones Químicas
Types of Reactions
(3-Ethyl-5-fluorophenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the boronic acid to a phenol derivative.
Reduction: Reduction reactions can lead to the formation of borane derivatives.
Substitution: The boronic acid group can be substituted with other functional groups through reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Borane derivatives.
Substitution: Various substituted phenyl derivatives depending on the coupling partner used.
Aplicaciones Científicas De Investigación
(3-Ethyl-5-fluorophenyl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which (3-Ethyl-5-fluorophenyl)boronic acid exerts its effects involves the formation of stable carbon-boron bonds. In Suzuki-Miyaura coupling, the boronic acid reacts with a halide in the presence of a palladium catalyst, leading to the formation of a new carbon-carbon bond . This process involves oxidative addition, transmetalation, and reductive elimination steps .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
(3-Ethyl-5-fluorophenyl)boronic acid is unique due to the presence of both ethyl and fluorine substituents on the phenyl ring. This combination of substituents can influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis .
Propiedades
Fórmula molecular |
C8H10BFO2 |
|---|---|
Peso molecular |
167.98 g/mol |
Nombre IUPAC |
(3-ethyl-5-fluorophenyl)boronic acid |
InChI |
InChI=1S/C8H10BFO2/c1-2-6-3-7(9(11)12)5-8(10)4-6/h3-5,11-12H,2H2,1H3 |
Clave InChI |
ZPRYFKYLZHGFPS-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC(=C1)F)CC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Azaspiro[3.5]nonan-2-one](/img/structure/B15299291.png)



![2-((5-Amino-6-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide](/img/structure/B15299316.png)

![(1R,5S,7s)-3-[(tert-butoxy)carbonyl]-9-oxa-3-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B15299335.png)

![4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B15299338.png)



